molecular formula C28H23BrN6OS B11464977 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11464977
M. Wt: 571.5 g/mol
InChI Key: VQOVTCOHXVBZQL-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core naphthyridine structure, followed by the introduction of the bromophenyl and benzothiophene moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the cyano and carbonyl groups.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

    Cyclization: The compound’s structure allows for cyclization reactions, forming additional ring structures under specific conditions.

Scientific Research Applications

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C28H23BrN6OS

Molecular Weight

571.5 g/mol

IUPAC Name

2,4-diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C28H23BrN6OS/c29-15-6-3-5-14(11-15)22-23-19(8-4-9-20(23)36)35(27-24(22)25(32)18(13-31)26(33)34-27)28-17(12-30)16-7-1-2-10-21(16)37-28/h3,5-6,11,22H,1-2,4,7-10H2,(H4,32,33,34)

InChI Key

VQOVTCOHXVBZQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C4=C(C(C5=C3N=C(C(=C5N)C#N)N)C6=CC(=CC=C6)Br)C(=O)CCC4)C#N

Origin of Product

United States

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